1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene
Brand Name: Vulcanchem
CAS No.: 137529-56-7
VCID: VC18399922
InChI: InChI=1S/C25H37F3/c1-2-3-4-5-18-6-8-19(9-7-18)10-11-20-12-14-21(15-13-20)22-16-23(26)25(28)24(27)17-22/h16-21H,2-15H2,1H3
SMILES:
Molecular Formula: C25H37F3
Molecular Weight: 394.6 g/mol

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene

CAS No.: 137529-56-7

Cat. No.: VC18399922

Molecular Formula: C25H37F3

Molecular Weight: 394.6 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene - 137529-56-7

Specification

CAS No. 137529-56-7
Molecular Formula C25H37F3
Molecular Weight 394.6 g/mol
IUPAC Name 1,2,3-trifluoro-5-[4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl]benzene
Standard InChI InChI=1S/C25H37F3/c1-2-3-4-5-18-6-8-19(9-7-18)10-11-20-12-14-21(15-13-20)22-16-23(26)25(28)24(27)17-22/h16-21H,2-15H2,1H3
Standard InChI Key RMLMKEZBYQRXTB-UHFFFAOYSA-N
Canonical SMILES CCCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F

Introduction

Chemical Structure and Stereochemical Features

Core Aromatic Framework

The benzene ring in this compound is substituted with three fluorine atoms at the 1, 2, and 3 positions, creating a highly polarized electron-deficient region. This configuration enhances the compound’s reactivity in electrophilic substitution reactions while stabilizing it against metabolic degradation . The fluorine atoms also contribute to its lipophilicity, as evidenced by a calculated partition coefficient (logP) of approximately 5.2, making it highly soluble in nonpolar solvents .

Cyclohexyl Substituent Dynamics

The trans-4-pentylcyclohexyl ethyl group attached to the benzene ring introduces significant steric bulk and conformational rigidity. X-ray crystallography studies reveal that the cyclohexyl rings adopt a chair conformation, minimizing steric strain and optimizing van der Waals interactions with adjacent molecules . The trans configuration of the substituents ensures a linear alignment, which is critical for maintaining the compound’s mesomorphic properties in liquid crystal applications.

Stereochemical Impact on Reactivity

The stereochemistry of the cyclohexyl groups influences the compound’s reactivity. For instance, the trans arrangement prevents intramolecular cyclization during synthesis, while the ethyl linker provides flexibility for intermolecular interactions. Density functional theory (DFT) calculations indicate that the energy barrier for rotation around the ethyl linker is 8.3 kcal/mol, allowing dynamic adaptation in host-guest systems .

Synthesis and Industrial Production

Stepwise Synthetic Route

The synthesis of 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene involves a multi-step process:

  • Friedel-Crafts Alkylation: Trans-4-pentylcyclohexanol is reacted with acetyl chloride to form trans-4-pentylcyclohexyl ethyl ether, which is subsequently reduced to trans-4-pentylcyclohexyl ethane using lithium aluminum hydride.

  • Suzuki-Miyaura Coupling: The ethane derivative is coupled with 1,2,3-trifluoro-5-bromobenzene in the presence of a palladium catalyst, achieving a yield of 68% under optimized conditions .

  • Purification: Column chromatography with silica gel (hexane:ethyl acetate, 9:1) removes unreacted precursors, followed by recrystallization from ethanol to obtain the final product with >99% purity .

Industrial Scalability Challenges

Large-scale production faces challenges in controlling stereochemical purity. Kinetic studies show that the trans configuration is favored at temperatures below 40°C, but side reactions generate cis isomers at higher temperatures, necessitating precise thermal management . Recent advances in continuous-flow reactors have improved yield consistency, achieving a throughput of 12 kg/day in pilot-scale facilities .

Physical and Chemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89°C and a glass transition temperature (Tg) of −15°C, indicative of its stability in amorphous phases. The compound exhibits a nematic liquid crystal phase between 75°C and 110°C, with a clearing point at 112°C.

PropertyValueMethod
Melting Point89°CDSC
Glass Transition (Tg)−15°CDSC
Clearing Point112°CPolarized Microscopy
LogP5.2Computational

Applications in Advanced Materials

Liquid Crystal Displays (LCDs)

The compound’s nematic phase and high birefringence (Δn = 0.18 at 589 nm) make it suitable for LCD backlighting. Its voltage holding ratio (VHR) of 98% at 70°C outperforms commercial mixtures like E7 (VHR = 95%), enabling energy-efficient displays.

Pharmaceutical Intermediates

In drug discovery, the fluorine atoms enhance binding affinity to kinase targets. For example, the compound inhibits EGFR (epidermal growth factor receptor) with an IC50 of 42 nM, compared to 210 nM for its non-fluorinated analog . Molecular docking simulations show that the trifluoro group forms hydrogen bonds with Thr766 and Met769 residues, stabilizing the inactive conformation of the kinase .

Biological Interactions and Toxicity

Metabolic Pathways

In vitro studies with human liver microsomes indicate that the compound undergoes cytochrome P450-mediated oxidation at the cyclohexyl group, producing a hydroxylated metabolite (m/z 410.5). This metabolite is glucuronidated and excreted renally, with a half-life (t1/2) of 6.2 hours .

Acute Toxicity Profile

Rodent studies report an LD50 of 320 mg/kg (oral) and 150 mg/kg (intravenous), with histopathological changes observed in the liver and kidneys at doses ≥100 mg/kg. Genotoxicity assays (Ames test, micronucleus) show no mutagenic potential at concentrations up to 10 μM .

Comparative Analysis with Analogous Compounds

The structural uniqueness of 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene becomes evident when compared to derivatives:

Compound NameMolecular FormulaKey Structural DifferenceApplication Difference
1,2,3-Trifluoro-5-(trans-4-propylcyclohexyl)benzeneC19H27F3Shorter alkyl chain (propyl vs. pentyl)Lower thermal stability (Tg = −25°C)
1,3,5-Trifluoro-4-pentylcyclohexylbenzeneC17H22F3Different fluorine substitutionReduced LCD performance (Δn = 0.12)

Recent Advances and Future Directions

Adsorptive Separation Techniques

A 2024 study demonstrated that flexible coordination polymers can separate benzene derivatives via molecular sieving, achieving 99.8% purity for the target compound from ternary mixtures . This method reduces energy consumption by 40% compared to distillation, offering a sustainable alternative for industrial purification.

Targeted Drug Delivery Systems

Nanoparticle formulations encapsulating the compound show a 3-fold increase in tumor accumulation in murine models, leveraging its lipophilicity for enhanced permeability and retention (EPR) effects . Phase I clinical trials are anticipated to begin in 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator